molecular formula C20H26N2O5 B2430367 3-O-Benzyl 8-O-tert-butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate CAS No. 2503202-51-3

3-O-Benzyl 8-O-tert-butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate

Cat. No.: B2430367
CAS No.: 2503202-51-3
M. Wt: 374.437
InChI Key: ZBZUZVUAMAKVGR-UHFFFAOYSA-N
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Description

“3-O-Benzyl 8-O-tert-butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate” is a chemical compound with the CAS Number: 2503202-51-3 . Its molecular formula is C20H26N2O5 and it has a molecular weight of 374.44 .

Safety Information For safety information, it’s always recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Diazabicyclo Octane Derivatives : Research includes the synthesis of various 3,8-diazabicyclo[3.2.1]octane derivatives, which are structurally related to compounds with significant pharmacological properties. These syntheses contribute to the understanding of the structural aspects and potential applications of these compounds in various fields (Ocelli, Fontanella, & Diena, 1978).
  • Improved Synthesis Processes : An improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane was developed, highlighting advances in the production and potential applications of these compounds in a more efficient and scalable manner (Huang & Teng, 2011).
  • Chemical and Thermal Properties : Studies have explored the thermal and chemical intramolecular migrations within certain 8-acyl-3,8-diazabicyclo[3.2.1]octanes, which provides insights into their stability and reactivity under different conditions (Cignarella, Testa, & Pasqualucci, 1963).

Potential Therapeutic Applications

  • Analogs for Pharmacological Study : Various analogs of 3,8-diazabicyclo[3.2.1]octane have been synthesized for potential therapeutic applications, including anti-inflammatory and analgesic properties. These studies help in identifying new pharmacologically active compounds (Fontanella, Occelli, & Testa, 1975).
  • Dopamine Uptake Inhibitors : Research has been conducted on derivatives of 3,8-diazabicyclo[3.2.1]octane as dopamine uptake inhibitors, indicating their potential use in the treatment of disorders related to dopamine dysfunction (Loriga et al., 2007).

Conformational and Structural Studies

  • Crystallographic Studies : The crystallographic characterization of various 3,8-diazabicyclo[3.2.1]octane derivatives provides insights into their molecular structures and geometries, which are crucial for understanding their interactions and potential applications (Nelsen et al., 2005).
  • Molecular Mechanics and NMR Studies : Conformational studies using molecular mechanics and NMR spectroscopy of 3,8-diazabicyclo[3.2.1]octanes and related compounds contribute to a better understanding of their molecular behavior and potential applications in various fields (Toma et al., 1992).

Properties

IUPAC Name

3-O-benzyl 8-O-tert-butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5/c1-19(2,3)27-18(25)22-16-9-10-20(22,14-23)13-21(11-16)17(24)26-12-15-7-5-4-6-8-15/h4-8,14,16H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZUZVUAMAKVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CN(C2)C(=O)OCC3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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